5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
Overview
Description
“5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” is a chemical compound with the molecular formula C6H5F3N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are in great demand as synthons for pharmaceutical products .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, including “5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine”, has been a topic of interest in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis
The molecular structure of “5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” includes a pyridine ring, which is found in various man-made compounds such as dyes, industrial solvents, herbicides, pesticides, as well as in many natural metabolites .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” include a molecular weight of 162.11 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 0 .Scientific Research Applications
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Agrochemicals
- Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical industry .
- They are used in the protection of crops from pests .
- Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
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Pharmaceuticals
- Several TFMP derivatives are also used in the pharmaceutical industry .
- Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
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Pesticides
- Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
- They are used in the production of pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
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COX-2 Inhibitors
- A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated as selective COX-2 inhibitors .
- Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency and selectivity against COX-2 enzyme .
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Cancer Treatment
- Compounds similar to “5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” have been investigated for their potential use in cancer treatment .
- By attaching and blocking CSFIR, the medicine is expected to block the activity of M-CSF, preventing tumor growth and helping to delay the onset of the symptoms of the disease .
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Hepatitis C Treatment
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Animal Health Products
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Antiviral Agents
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Nrf2 Activators
- In human bronchial epithelial cells, Nrf2 activator, 3-(pyridin-3-ylsulfonyl)-5-(trifluoromethyl)-2H-chromen-2-one (PSTC), induced Nrf2 nuclear translocation, Nrf2-regulated gene expression, and downstream signaling events, including induction of NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme activity and heme oxygenase-1 protein expression, in an Nrf2-dependent manner .
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Pest Control
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Synthesis of Crop-Protection Products
Future Directions
properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-2-1-3-5(12-4)6(11)14-13-3/h1-2H,(H3,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMWDLXDTQVXFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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